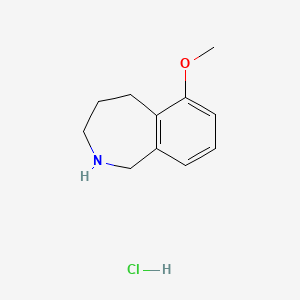

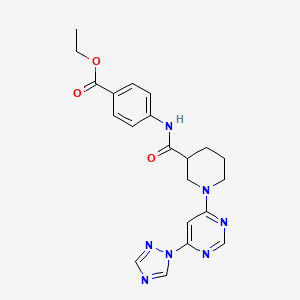

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride, commonly known as SKF-82958, is a synthetic compound that belongs to the class of benzazepines. It is widely used in scientific research for its unique pharmacological properties.

科学的研究の応用

Novel Synthesis Techniques

A new synthesis approach for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, including 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride, has been outlined. This method involves chloromethylation of phenethylamines, cyanide reactions, hydrolysis, and thermal cyclization to yield lactams, which are then reduced to furnish the substituted benzazepines (Pecherer, Sunbury, & Brossi, 1972).

Structural Analogues Synthesis

Research on the synthesis of structural analogues to 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one provides insights into related compounds' synthesis. These analogues were derived from methyl 4,5-dimethoxyanthranilate, indicating a potential pathway for synthesizing related 2,3,4,5-tetrahydro-1-benzazepine compounds (Carpenter, Peesapati, & Proctor, 1979).

Pharmacological Applications

A study focused on the synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones as antagonists for N-methyl-d-aspartate (NMDA) and alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors. These compounds were synthesized via a Schmidt reaction followed by demethylation, showing potential pharmacological applications for related 2,3,4,5-tetrahydro-1H-2-benzazepine compounds (Guzikowski et al., 1997).

Dopaminergic Activity

Another study explored the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which were synthesized and evaluated as agonists for central and peripheral dopamine receptors. This indicates potential dopaminergic applications for compounds like 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride (Pfeiffer et al., 1982).

作用機序

Target of Action

The primary target of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride is the serotonin (5-HT) transporter . This compound inhibits the high-affinity uptake of 5-HT in a competitive manner .

Mode of Action

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride interacts with its target by binding to the serotonin transporter , thereby inhibiting the reuptake of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, which can lead to prolonged serotonergic activity.

Biochemical Pathways

The affected pathway is the serotonergic system . . The downstream effects of this action can vary widely, as serotonin is involved in numerous physiological processes, including mood regulation, appetite, and sleep.

Result of Action

The molecular and cellular effects of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride’s action are primarily related to its impact on the serotonergic system . By increasing the availability of serotonin in the synaptic cleft, it can enhance serotonergic signaling and influence various physiological processes regulated by serotonin .

生化学分析

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves binding to the active site of the enzyme or protein, potentially influencing its function.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWNQBJHQSAGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCCNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

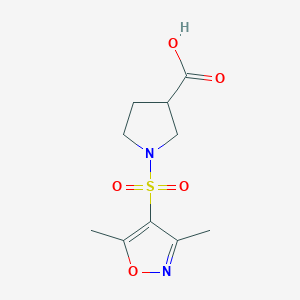

![2-[1-(1-Methyl-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2877430.png)

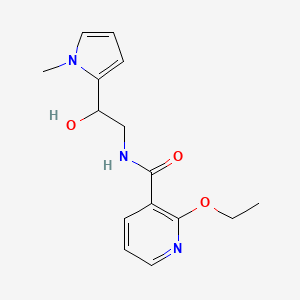

![N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2877433.png)

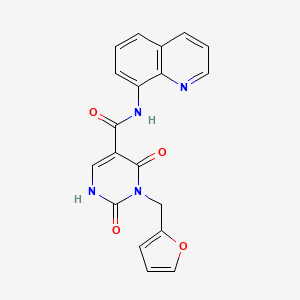

![Methyl 4-(7-fluoro-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2877438.png)

![3-[4-(4-fluorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}propanamide](/img/no-structure.png)

![1-(Azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2877447.png)